5-b-D-Ribofuranosyl-2(1H)-pyridinone is classified under nucleoside analogs, specifically within the category of pyridinones. It is derived from the ribofuranosyl moiety, which is a sugar component commonly found in nucleic acids. The compound's chemical identity is denoted by its IUPAC name and its CAS number, 188871-50-3, which facilitates its identification in scientific literature and databases.
The synthesis of 5-b-D-Ribofuranosyl-2(1H)-pyridinone typically involves the glycosylation of a pyridinone derivative with a ribofuranosyl donor. This process can be summarized as follows:
In industrial settings, these methods are scaled up using continuous flow reactors and automated systems to optimize efficiency and product consistency.
The molecular structure of 5-b-D-Ribofuranosyl-2(1H)-pyridinone consists of a pyridinone ring attached to a ribofuranosyl sugar unit. The key structural features include:
The molecular formula for this compound is C₁₁H₁₃N₁O₅, highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms .
5-b-D-Ribofuranosyl-2(1H)-pyridinone can undergo several chemical transformations:
The specific products formed depend on the reagents and conditions employed during these reactions.
The mechanism of action for 5-b-D-Ribofuranosyl-2(1H)-pyridinone primarily involves its incorporation into nucleic acids. Once integrated, it can disrupt normal cellular processes such as replication and transcription due to its structural similarity to natural nucleotides. This interference can lead to antiviral effects by inhibiting viral replication or promoting apoptosis in cancer cells .
5-b-D-Ribofuranosyl-2(1H)-pyridinone exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during synthesis .
5-b-D-Ribofuranosyl-2(1H)-pyridinone has diverse applications across various scientific fields:
The molecular architecture of 5-β-D-ribofuranosyl-2(1H)-pyridinone (hereafter referred to as 2PYR) exemplifies strategic modifications of canonical nucleosides to achieve targeted biochemical functionality. This C-glycoside features a rigid β-D-ribofuranose moiety linked via a carbon-carbon bond to the C5 position of a 2-pyridinone heterocycle, replacing the traditional nitrogen glycosidic bond found in natural nucleosides. This C-glycosidic linkage confers exceptional hydrolytic stability against enzymatic and acid-catalyzed degradation, a critical advantage for in vivo applications where nucleoside stability dictates bioavailability [3].
The pyridinone ring system exhibits a fixed keto-enol tautomerism, predominantly adopting the 2(1H)-pyridinone form. This tautomer presents a hydrogen bonding topology distinct from natural purines: the N1-H group serves as a hydrogen bond donor, while the carbonyl oxygen at C2 acts as a hydrogen bond acceptor. This donor-acceptor pattern enables orthogonal base pairing interactions not achievable with standard nucleobases. Computational models (DFT/B3LYP/6-31G) indicate the ribose sugar puckers preferentially in the C3'-endo* conformation, mimicking the structural profile of northern-type RNA sugars. This conformation positions the 2'- and 3'-hydroxyl groups for potential participation in metal ion coordination or additional hydrogen bonding networks, further enhancing molecular recognition capabilities [1] [3].
Table 1: Key Structural Parameters of 5-β-D-Ribofuranosyl-2(1H)-pyridinone
Structural Feature | Parameter | Functional Implication |
---|---|---|
Glycosidic Bond | C5-C1' (C-glycoside) | Enhanced hydrolytic stability |
Predominant Tautomer | 2(1H)-pyridinone | Defined donor (N1-H)/acceptor (O2) topology |
Sugar Puckering | C3'-endo (ΔP = 35-40°) | RNA-like conformation; duplex compatibility |
Glycosidic Bond Angle (χ) | -120° to -140° (anti range) | Favors base stacking in duplex contexts |
LogD7.4 | -1.2 ± 0.3 | Moderate hydrophilicity; membrane permeability |
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